IDO1 Inhibitory Activity and Hit Identification from NCI Diversity Set III
This compound was identified as one of 35 hits from a screen of 1,597 compounds, exhibiting >50% inhibition of recombinant human IDO1 at a concentration of 20 µM [1]. This differentiates it from the vast majority of the NCI Diversity Set III library which showed no significant activity. However, the precise IC50 value for this compound was not provided in the available abstract or database records, preventing a quantitative head-to-head comparison with other hits.
| Evidence Dimension | IDO1 inhibitory activity at a fixed concentration |
|---|---|
| Target Compound Data | Inhibition >50% at 20 µM |
| Comparator Or Baseline | Other 1,597 compounds in the NCI Diversity Set III library (inactive or weakly active) |
| Quantified Difference | Qualitatively, it is among the 2.2% (35/1597) of compounds showing >50% inhibition. |
| Conditions | In vitro assay against recombinant human IDO1 |
Why This Matters
Being a confirmed hit in a validated cancer immunotherapy target screen provides a starting point for structure-activity-relationship studies, but the lack of an exact IC50 limits its immediate procurement advantage over other confirmed hits.
- [1] Tomek, P.; Palmer, B.D.; Flanagan, J.U.; Sun, C.; Raven, E.L.; Ching, L.M. Discovery and evaluation of inhibitors to the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1) probing the active site-inhibitor interactions. Eur. J. Med. Chem. 2017, 126, 983-996. View Source
